Cas no 883230-94-2 (5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine)

5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine structure
883230-94-2 structure
Nombre del producto:5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine
Número CAS:883230-94-2
MF:C7H5BrN4
Megavatios:225.045399427414
MDL:MFCD07375184
CID:838817
PubChem ID:45789783

5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine Propiedades químicas y físicas

Nombre e identificación

    • 5-Bromo-2-pyrazol-1-yl-pyrimidine
    • 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine
    • 5-bromo-2-pyrazol-1-ylpyrimidine
    • 5-bromo-2-(pyrazol-1-yl)pyrimidine
    • XQBZYQWGCLJVAF-UHFFFAOYSA-N
    • AB41384
    • AB0027239
    • ST2418652
    • W9054
    • 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine (ACI)
    • MFCD07375184
    • DTXSID90672018
    • 883230-94-2
    • SCHEMBL2898655
    • AKOS013187931
    • DS-0308
    • FS-2731
    • CS-0041948
    • DB-077244
    • MDL: MFCD07375184
    • Renchi: 1S/C7H5BrN4/c8-6-4-9-7(10-5-6)12-3-1-2-11-12/h1-5H
    • Clave inchi: XQBZYQWGCLJVAF-UHFFFAOYSA-N
    • Sonrisas: BrC1C=NC(N2C=CC=N2)=NC=1

Atributos calculados

  • Calidad precisa: 223.97000
  • Masa isotópica única: 223.96976g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 146
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.2
  • Superficie del Polo topológico: 43.6

Propiedades experimentales

  • Punto de ebullición: 402.2°C at 760 mmHg
  • PSA: 43.60000
  • Logp: 1.42480

5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine Información de Seguridad

5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
B688208-1g
5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine
883230-94-2
1g
$ 80.00 2022-06-06
abcr
AB274378-100g
5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine, 98%; .
883230-94-2 98%
100g
€1266.00 2025-02-16
eNovation Chemicals LLC
D517411-5g
5-BroMo-2-pyrazol-1-yl-pyriMidine
883230-94-2 97%
5g
$410 2024-05-24
Ambeed
A212407-5g
5-Bromo-2-pyrazol-1-yl-pyrimidine
883230-94-2 98%
5g
$64.0 2024-08-02
Ambeed
A212407-25g
5-Bromo-2-pyrazol-1-yl-pyrimidine
883230-94-2 95%
25g
$209.00 2022-02-28
Ambeed
A212407-250mg
5-Bromo-2-pyrazol-1-yl-pyrimidine
883230-94-2 98%
250mg
$7.0 2024-08-02
Chemenu
CM165091-25g
5-Bromo-2-pyrazol-1-yl-pyrimidine
883230-94-2 95%+
25g
$232 2023-02-17
eNovation Chemicals LLC
D633518-25g
5-bromo-2-(1H-pyrazol-1-yl)pyrimidine
883230-94-2 97%
25g
$1000 2023-09-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B69720-250mg
5-Bromo-2-pyrazol-1-yl-pyrimidine
883230-94-2 95%
250mg
¥47.0 2022-10-09
Chemenu
CM165091-10g
5-Bromo-2-pyrazol-1-yl-pyrimidine
883230-94-2 95+%
10g
$135 2021-08-05

5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Oxygen Solvents: Dimethyl sulfoxide ;  24 h, rt → 70 °C
2.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Cupric nitrate Solvents: Dimethylformamide ;  24 h, 130 °C
Referencia
Copper-Catalyzed C-N Bond Exchange of N-Heterocyclic Substituents around Pyridine and Pyrimidine Cores
Tao, Sheng; et al, Synthesis, 2017, 49(23), 5120-5130

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Cupric nitrate Solvents: Dimethylformamide ;  24 h, 130 °C
Referencia
Copper-Catalyzed C-N Bond Exchange of N-Heterocyclic Substituents around Pyridine and Pyrimidine Cores
Tao, Sheng; et al, Synthesis, 2017, 49(23), 5120-5130

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Cupric nitrate Solvents: Dimethylformamide ;  24 h, 130 °C
Referencia
Copper-Catalyzed C-N Bond Exchange of N-Heterocyclic Substituents around Pyridine and Pyrimidine Cores
Tao, Sheng; et al, Synthesis, 2017, 49(23), 5120-5130

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Oxygen Solvents: Dimethyl sulfoxide ;  24 h, rt → 70 °C
2.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Cupric nitrate Solvents: Dimethylformamide ;  24 h, 130 °C
Referencia
Copper-Catalyzed C-N Bond Exchange of N-Heterocyclic Substituents around Pyridine and Pyrimidine Cores
Tao, Sheng; et al, Synthesis, 2017, 49(23), 5120-5130

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Cupric nitrate Solvents: Dimethylformamide ;  24 h, 130 °C
Referencia
Copper-Catalyzed C-N Bond Exchange of N-Heterocyclic Substituents around Pyridine and Pyrimidine Cores
Tao, Sheng; et al, Synthesis, 2017, 49(23), 5120-5130

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Oxygen Solvents: Dimethyl sulfoxide ;  24 h, rt → 70 °C
2.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Cupric nitrate Solvents: Dimethylformamide ;  24 h, 130 °C
Referencia
Copper-Catalyzed C-N Bond Exchange of N-Heterocyclic Substituents around Pyridine and Pyrimidine Cores
Tao, Sheng; et al, Synthesis, 2017, 49(23), 5120-5130

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Oxygen Solvents: Dimethyl sulfoxide ;  24 h, rt → 70 °C
2.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Cupric nitrate Solvents: Dimethylformamide ;  24 h, 130 °C
Referencia
Copper-Catalyzed C-N Bond Exchange of N-Heterocyclic Substituents around Pyridine and Pyrimidine Cores
Tao, Sheng; et al, Synthesis, 2017, 49(23), 5120-5130

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Oxygen Solvents: Dimethyl sulfoxide ;  24 h, rt → 70 °C
Referencia
Metal-free site-selective C-N bond-forming reaction of polyhalogenated pyridines and pyrimidines
Wang, Lei; et al, RSC Advances, 2015, 5(100), 82097-82111

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Cupric nitrate Solvents: Dimethylformamide ;  24 h, 130 °C
Referencia
Copper-Catalyzed C-N Bond Exchange of N-Heterocyclic Substituents around Pyridine and Pyrimidine Cores
Tao, Sheng; et al, Synthesis, 2017, 49(23), 5120-5130

5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine Raw materials

5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine Preparation Products

5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:883230-94-2)5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine
A862242
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):231.0/750.0